molecular formula C8H12N4O3S B3060956 5-Aza-4'-thio-2'-deoxycytidine CAS No. 169514-76-5

5-Aza-4'-thio-2'-deoxycytidine

Número de catálogo B3060956
Número CAS: 169514-76-5
Peso molecular: 244.27 g/mol
Clave InChI: HOOZQNOZVFCJNL-KVQBGUIXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Aza-4’-thio-2’-deoxycytidine (also known as Aza-T-dCyd or ATC) is a cytidine analog that incorporates an aza modification (a nitrogen in place of a carbon) of the cytosine base and a thioether modification of the deoxyribose sugar . It is an orally active DNA methyltransferase I (DNMT1) inhibitor . It has the potential for DNA hypomethylating and has antitumor effects . It is considered a “best-in-class” DNMT1 depleting agent .


Molecular Structure Analysis

5-Aza-4’-thio-2’-deoxycytidine incorporates an aza modification (a nitrogen in place of a carbon) of the cytosine base and a thioether modification of the deoxyribose sugar .


Chemical Reactions Analysis

5-Aza-4’-thio-2’-deoxycytidine is readily phosphorylated and incorporated into DNA . The 4’-thio modification to 2’-deoxycytidine (dCyd) alters metabolism in a positive manner resulting in relatively little production of 2’-deoxyuridine (dUrd) or thymidine (dThd) nucleotide metabolites in human cells .

Aplicaciones Científicas De Investigación

DNA Methylation and Gene Reactivation

5-Aza-4'-thio-2'-deoxycytidine is primarily recognized for its impact on DNA methylation, a key process in gene regulation. It's been clinically used to reactivate genes silenced by DNA methylation. This is particularly significant in conditions like beta-thalassemia, where its administration leads to fetal globin expression, and in cancer, where it can potentially reverse tumor suppressor gene silencing due to aberrant DNA methylation. This demethylation process also shows promise in reducing tumor multiplicity in certain cancer models (Jackson-Grusby et al., 1997).

Promoting Leukemic Cell Migration

In the context of acute monocytic leukemia, 5-Aza-4'-thio-2'-deoxycytidine has been observed to promote cell migration. This occurs through the activation of specific signaling pathways, such as the CCL2-CCR2-ERK pathway. Understanding this mechanism is crucial for addressing drug resistance issues in leukemia treatments (Xiao et al., 2017).

Impact on Cancer Stem Cells

The drug has been extensively reviewed in preclinical models for its potential to eradicate cancer stem cells. Its pharmacokinetics and the impact on various cancer types, including myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML), are of particular interest. The drug's interaction with cancer stem cells can provide insights for designing effective dose-schedules for cancer therapy (Karahoca & Momparler, 2013).

Modulating Histone Acetylation

5-Aza-4'-thio-2'-deoxycytidine also plays a role in histone modification, specifically histone hyperacetylation. This effect is particularly notable in heterochromatin regions, which are typically characterized by hypoacetylated histones. Its role in modulating histone acetylation is independent of its DNA demethylation activity, providing a separate avenue for understanding its impact on gene regulation (Takebayashi et al., 2001).

Role in Platelet Count Increase in MDS Patients

5-Aza-4'-thio-2'-deoxycytidine has shown clinically significant effects on the platelet count in patients with high-risk myelodysplastic syndromes. The increase in platelet count during therapy serves as an early indicator of a positive response to the treatment (van den Bosch et al., 2004).

Induction of Cellular Differentiation in Leukemic Cells

The drug induces differentiation in leukemic cells, correlating with an increase in certain enzyme activities and a decrease in DNA synthesis. This effect is a critical aspect of its antileukemic function and has potential implications for clinical responses in leukemia treatments (Momparler & Laliberté, 1990).

Synergistic Effects with Other Anticancer Agents

5-Aza-4'-thio-2'-deoxycytidine exhibits synergistic effects with other anticancer agents. This synergy has been observed in both leukemia and solid tumor models, where it enhances the antitumor activity of these agents. This synergy opens up potential new strategies for cancer therapy combinations (Momparler et al., 1993).

Mecanismo De Acción

5-Aza-4’-thio-2’-deoxycytidine acts as a potent DNMT1-depleting agent . It is as effective as aza-dCyd in depleting DNMT1 in mouse tumor models but with markedly low toxicity . Although similar in structure to decitabine (aza-dCyd), its metabolism and mechanism of action is different than that of aza-dCyd, resulting in less off-target activity and less toxicity .

Direcciones Futuras

5-Aza-4’-thio-2’-deoxycytidine is currently being evaluated in clinical trials for its efficacy in treating advanced solid tumors . The development of more selective inhibitors of DNMT1 could afford treatment for long durations at effective doses . The larger therapeutic index of aza-T-dCyd (DNMT1 depletion vs. toxicity) in mice suggests that it would be a better clinical candidate to selectively deplete DNMT1 from target cells and determine whether or not depletion of DNMT1 is an effective target for various diseases .

Propiedades

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOZQNOZVFCJNL-KVQBGUIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(SC1N2C=NC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](S[C@H]1N2C=NC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aza-4'-thio-2'-deoxycytidine

CAS RN

169514-76-5
Record name 5-Aza-4'-thio-2'-deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169514765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-AZA-4'-THIO-2'-DEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2PTN0RZF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aza-4'-thio-2'-deoxycytidine
Reactant of Route 2
5-Aza-4'-thio-2'-deoxycytidine
Reactant of Route 3
5-Aza-4'-thio-2'-deoxycytidine
Reactant of Route 4
Reactant of Route 4
5-Aza-4'-thio-2'-deoxycytidine
Reactant of Route 5
5-Aza-4'-thio-2'-deoxycytidine
Reactant of Route 6
5-Aza-4'-thio-2'-deoxycytidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.